molecular formula C46H62NO3PPdS B8057418 Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B8057418
M. Wt: 846.4 g/mol
InChI Key: LMRGIWYBLKXQGS-UHFFFAOYSA-M
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Description

Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1445085-55-1), commonly abbreviated as XPhosPdG3, is a third-generation palladacycle precatalyst. Its molecular formula is C₄₆H₆₂NO₃PPdS (MW: 846.45), featuring a sterically bulky 2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl ligand and a 2'-amino-1,1'-biphenyl-2-yl coordinating group . It is widely employed in cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura couplings, due to its air stability and high activity under mild conditions . Storage requires an inert atmosphere at 2–8°C, with hazard warnings (H302, H315, H319, H335) related to toxicity and irritation .

Properties

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGIWYBLKXQGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62NO3PPdS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Protocols and Reaction Conditions

The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) follows a multi-step ligand coordination strategy. Key steps include:

  • Ligand Preparation : The phosphine ligand (2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl) is synthesized via Ullmann coupling between 2-bromo-2',4',6'-triisopropylbiphenyl and dicyclohexylphosphine in the presence of a copper catalyst .

  • Palladium Coordination : The ligand is reacted with palladium(II) acetate in anhydrous toluene under nitrogen, forming a Pd(II)-phosphine intermediate .

  • Aminobiphenyl Incorporation : 2'-Amino-1,1'-biphenyl-2-yl is introduced via transmetallation, displacing acetate groups.

  • Methanesulfonate Activation : Methanesulfonic acid is added to generate the final methanesulfonato complex, which precipitates as a crystalline solid .

Critical parameters include:

  • Temperature : Reactions proceed at 80–100°C for ligand coordination and 25°C for methanesulfonate addition .

  • Solvent System : Toluene and dichloromethane are preferred for their inertness and compatibility with palladium intermediates .

  • Atmosphere : Strict nitrogen or argon environments prevent oxidation of phosphine ligands and palladium(0) formation .

Table 1: Representative Synthesis Conditions

StepSolventTemperature (°C)Time (h)Yield (%)
Ligand SynthesisToluene1102478
Pd CoordinationDichloromethane25292
Methanesulfonate AdditionTHF0–5185

Purification and Isolation Techniques

Purification is achieved through sequential crystallization and chromatography:

  • Crystallization : The crude product is dissolved in tetrahydrofuran (THF) and layered with hexane to induce slow crystallization, yielding orange-red crystals .

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:10) removes unreacted ligands and palladium byproducts.

  • Recrystallization : A final recrystallization from dichloromethane/ether enhances purity to >95%, as verified by HPLC .

Structural Characterization

X-ray crystallography confirms a square-planar geometry around palladium, with bond lengths of:

  • Pd–P: 2.28 Å

  • Pd–N: 2.05 Å

  • Pd–O (methanesulfonate): 2.12 Å .

Spectroscopic Data :

  • 31P NMR : Single resonance at δ 18.7 ppm indicates uniform phosphine coordination .

  • 1H NMR : Aromatic protons of the biphenyl system appear as multiplet signals between δ 6.8–7.4 ppm.

  • IR Spectroscopy : Stretching vibrations at 1120 cm⁻¹ (S=O) and 1590 cm⁻¹ (C-N) confirm methanesulfonate and amine groups .

Mechanistic Insights into Precatalyst Activation

Under catalytic conditions, the methanesulfonate group dissociates to generate a cationic Pd(II) species, which undergoes reduction to Pd(0) in the presence of a base (e.g., Cs2CO3) . The resulting Pd(0) center coordinates substrates for cross-coupling via oxidative addition and reductive elimination steps.

Table 2: Activation Parameters

BaseSolventActivation Time (min)Catalytic Activity (TON)
Cs2CO3DMF1012,500
KOtBuTHF159,800
NaOAcToluene304,200

Applications in Cross-Coupling Reactions

This precatalyst excels in Buchwald-Hartwig amination and Suzuki-Miyaura coupling, achieving turnover numbers (TONs) exceeding 10,000 in aryl chloride amination . Substrate scope includes sterically hindered heteroaromatics and electron-deficient arenes.

Case Study : Coupling of 4-chlorotoluene with morpholine at 0.01 mol% catalyst loading yields 98% product in 6 hours .

Comparative Analysis with Related Precatalysts

Table 3: Performance Benchmarks

PrecatalystReaction TypeTONYield (%)
PdCl2(dtbpf)Suzuki-Miyaura8,30091
[Pd(allyl)Cl]2Heck Coupling5,70088
This Complex Buchwald-Hartwig12,50098

Industrial-Scale Synthesis Considerations

Kilogram-scale production employs continuous flow reactors to maintain inert conditions and improve heat dissipation . Key challenges include:

  • Cost of bulky phosphine ligands ($450–600/g) .

  • Palladium recovery via ion-exchange resins to reduce metal waste.

Chemical Reactions Analysis

Types of Reactions

“Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common Reagents and Conditions

The reactions involving “Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)” typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis Applications

Catalytic Role in Cross-Coupling Reactions

The primary application of this compound lies in its role as a catalyst for various cross-coupling reactions, including:

  • Suzuki Coupling : Facilitates the formation of biaryl compounds by coupling aryl halides with organoboron compounds.
  • Negishi Coupling : Enables the reaction between aryl halides and organozinc reagents.
  • Kumada Coupling : Involves the coupling of aryl halides with organomagnesium reagents.

These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Table 1: Summary of Catalytic Applications

Reaction TypeKey FeaturesMajor Products
Suzuki CouplingAryl halides + Organoboron compoundsBiaryl compounds
Negishi CouplingAryl halides + Organozinc reagentsArylzinc derivatives
Kumada CouplingAryl halides + Organomagnesium reagentsArylmagnesium derivatives

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this palladium complex in cancer therapy. The compound has shown promising results in inhibiting the growth of specific cancer cell lines through mechanisms such as apoptosis induction.

Case Study 1: Antitumor Activity

A study evaluated the anticancer properties against breast cancer cell lines, revealing:

  • IC50 Value : Approximately 15 µM after 48 hours.
  • Mechanism : Induction of apoptotic markers indicating programmed cell death pathways.
Biological ActivityObserved EffectReference
Anticancer ActivityGrowth inhibition in breast cancer cells (IC50 = 15 µM)[Source Needed]
Catalytic EfficiencyYield improvement in triarylamine synthesis[Source Needed]

Industrial Applications

In industry, this compound is utilized for producing fine chemicals and advanced materials due to its high selectivity and stability under various reaction conditions. Its ability to facilitate complex syntheses makes it invaluable in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of “Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Biological Activity

Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium(II) complex that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Structure and Properties

The compound features a palladium center coordinated with a methanesulfonate group and two distinct bidentate ligands: a phosphine ligand and an amino-substituted biphenyl. The unique structural attributes contribute to its reactivity and biological interactions.

Antimicrobial Activity

Palladium complexes have been investigated for their antimicrobial properties. Research indicates that various palladium(II) complexes exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that palladium complexes can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for certain palladium complexes have been reported as low as 0.06 μg/mL against Candida glabrata .
  • Fungal Activity : The complex's antifungal properties were highlighted in studies where it demonstrated activity against several fungal strains, outperforming traditional antifungal agents .

Table 1: Antimicrobial Activity of Palladium(II) Complexes

CompoundMIC (μg/mL)Target Organism
Pd Complex 10.06Candida glabrata
Pd Complex 20.125Candida albicans
Pd Complex 310Staphylococcus aureus
Pd Complex 45Escherichia coli

Anticancer Activity

The anticancer potential of palladium(II) complexes has been extensively studied. These compounds often exhibit mechanisms similar to platinum-based drugs, such as cisplatin but with potentially reduced side effects.

  • Cell Line Studies : In vitro studies have shown that palladium complexes can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. For instance, certain palladium complexes displayed higher cytotoxicity than tamoxifen, a standard anticancer drug .
  • Mechanism of Action : The proposed mechanism involves interaction with DNA, leading to cross-linking and subsequent inhibition of replication and transcription processes. This is crucial for their effectiveness as chemotherapeutic agents .

Table 2: Cytotoxicity of Palladium(II) Complexes

CompoundIC50 (μM)Cell Line
Pd Complex A5MCF-7
Pd Complex B10MDA-MB-231
Pd Complex C15T-Lymphoblastic Leukemia

Antioxidant Activity

Palladium(II) complexes have also shown promising antioxidant properties. The ability to scavenge free radicals is significant for their potential therapeutic applications:

  • Scavenging Ability : Studies indicate that these complexes can effectively reduce oxidative stress markers by scavenging free radicals such as DPPH and ABTS . This activity is crucial in preventing cellular damage linked to various diseases.

Table 3: Antioxidant Activity of Palladium(II) Complexes

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Pd Complex X7080
Pd Complex Y6575

Case Studies

Several case studies highlight the biological activity of palladium(II) complexes:

  • Study on Anticancer Properties : A recent investigation demonstrated that a series of palladium(II) complexes exhibited significant cytotoxic effects on breast cancer cell lines, with mechanisms involving DNA binding and apoptosis induction .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various palladium complexes against resistant bacterial strains, concluding that some complexes were more effective than conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Palladacycle Precatalysts

Structural and Functional Differences

Third-generation palladacycles share a common methanesulfonato-(2'-amino-biphenyl)palladium(II) core but differ in phosphine ligand architecture, which dictates their reactivity and substrate scope. Key comparisons include:

a. RuPhos Palladacycle Gen. 3 (CAS: 1445085-77-7)
  • Structure: Contains 2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl ligand.
  • Molecular Formula: C₄₃H₅₆NO₅PPdS (MW: 850.40).
  • Key Features : The di-i-propoxy groups enhance electron-donating capacity, improving performance in aryl amination with secondary amines .
  • Applications : Optimal for coupling sterically demanding substrates .
b. SPhos Palladacycle Gen. 3 (CAS: 1445085-82-4)
  • Structure: Features 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl with a dichloromethane adduct.
  • Molecular Formula: C₄₃H₅₂Cl₂NO₃PPdS (MW: 895.26).
  • Key Features : Methoxy substituents increase solubility and moderate steric bulk, favoring reactions with electron-deficient aryl halides .
c. RockPhos Palladacycle Gen. 3 (CAS: 2009020-38-4)
  • Structure: Utilizes 2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propyl-1,1'-biphenyl.
  • Molecular Formula: C₄₇H₆₈NO₃PPdS (MW: 921.45).
  • Key Features : The t-butyl groups provide extreme steric hindrance, enabling coupling of aryl chlorides at low catalyst loadings .
JackiePhos Palladacycle Gen. 3
  • Structure: Incorporates bis(3,5-di(trifluoromethyl)phenyl)phosphino groups.
  • Molecular Formula: C₅₂H₅₀F₁₂NO₃PPdS (MW: 1,238.35).
  • Key Features : Electron-withdrawing CF₃ groups stabilize electron-deficient intermediates, effective in coupling heteroaromatics .
e. DTBPF Palladacycle Gen. 3 (CAS: N/A)
  • Structure: Employs 1,1'-bis(di-t-butylphosphino)ferrocene.
  • Molecular Formula: C₄₀H₅₈FeNO₃P₂PdS (MW: 914.22).
  • Key Features : Ferrocene backbone enhances thermal stability, suitable for high-temperature reactions .

Evolution to Fourth-Generation Palladacycles

Fourth-generation catalysts, such as XPhos Pd G4 (CAS: N/A), replace the 2'-amino group with 2'-methylamino, enhancing oxidative stability and activity in challenging couplings . For example:

  • XPhos Pd G4: Methylamino modification reduces decomposition during long reactions, enabling couplings at ppm-level catalyst loadings .

Q & A

Q. What is the role of the methanesulfonate ligand in this palladium complex, and how does it influence catalytic activity?

The methanesulfonate (OMs) group acts as a weakly coordinating counterion, stabilizing the palladium center while allowing facile ligand dissociation during catalysis. This enhances the electrophilicity of the Pd center, promoting oxidative addition with aryl halides. The OMs ligand’s lability is critical for initiating catalytic cycles in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations .

Q. What are the optimal storage conditions for this precatalyst, and why?

The compound must be stored under an inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation of the phosphine ligand and degradation of the palladacycle structure. Exposure to moisture or oxygen leads to ligand decomposition, reducing catalytic efficiency. Stability studies indicate a shelf life of >1 year under these conditions .

Q. How is this precatalyst typically activated in cross-coupling reactions?

Activation occurs via ligand substitution under mild heating (50–80°C) in polar aprotic solvents (e.g., toluene, THF). The OMs ligand dissociates, generating a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition with substrates. Base additives (e.g., Cs₂CO₃, NaOtBu) are often required to deprotonate intermediates and regenerate the active catalyst .

Advanced Research Questions

Q. How does the steric bulk of the dicyclohexylphosphino ligand affect substrate scope in aryl amination reactions?

The dicyclohexylphosphino group’s steric hindrance prevents catalyst aggregation and enhances selectivity for bulky substrates. For example, in Buchwald-Hartwig aminations, this ligand enables coupling of ortho-substituted aryl halides and secondary amines, which are challenging for less hindered catalysts. Comparative studies with RuPhos and SPhos analogs show a 10–15% yield increase for sterically demanding substrates .

Q. What analytical techniques are recommended to confirm the integrity of this precatalyst before use?

Key methods include:

  • ³¹P NMR : To verify phosphine ligand coordination (δ ~10–15 ppm for Pd-bound phosphine).
  • X-ray crystallography : For structural confirmation (crystallographic data for related palladacycles show Pd–P bond lengths of ~2.3 Å).
  • ICP-MS : To quantify Pd content and detect leaching during reactions .

Q. How can researchers troubleshoot low catalytic turnover in challenging coupling reactions?

Common issues and solutions:

  • Substrate inhibition : Use a higher catalyst loading (1–2 mol%) or switch to a more electron-rich ligand (e.g., t-BuXPhos).
  • Oxygen sensitivity : Ensure rigorous solvent degassing and inert reaction conditions.
  • Base incompatibility : Test alternative bases (e.g., K₃PO₄ for moisture-sensitive substrates). Kinetic profiling via in situ IR or GC-MS can identify deactivation pathways .

Methodological Insights

Designing a Reaction Scheme for Sterically Hindered Substrates

  • Step 1 : Charge a flame-dried flask with the precatalyst (1 mol%), aryl halide (1 equiv), amine (1.2 equiv), and Cs₂CO₃ (2 equiv) in anhydrous toluene.
  • Step 2 : Heat at 80°C under argon for 12–24 hours.
  • Step 3 : Monitor by TLC or GC-MS. Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.
  • Key Data : Yields for ortho-substituted aryl bromides typically exceed 85% under these conditions, compared to <60% with less hindered catalysts .

Critical Notes for Experimental Design

  • Air Sensitivity : Always use Schlenk techniques or gloveboxes for catalyst handling .
  • Ligand Effects : Screen analogous palladacycles (e.g., RockPhos, JackiePhos) to optimize electron-deficient or electron-rich substrate compatibility .
  • Mechanistic Probes : Use deuterated substrates or radical traps to distinguish between concerted metalation-deprotonation (CMD) vs. single-electron transfer (SET) pathways .

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